Product packaging for Vikoflex 4964(Cat. No.:CAS No. 68609-92-7)

Vikoflex 4964

Cat. No.: B11825510
CAS No.: 68609-92-7
M. Wt: 358.6 g/mol
InChI Key: FWNZKPKGBYWNJO-KVVVOXFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vikoflex 4964 is a chemical compound identified as an epoxidized ester derived from oleic acid and propane-1,2-diol (propylene glycol), with the CAS Registry Number 68609-92-7 . Its molecular formula is C21H42O4, with a molecular weight of approximately 358.56 g/mol . The primary research interest in this compound stems from its use as a bio-based plasticizer. A published acute systemic toxicity assessment study in mice indicates that this compound has been utilized in toxicological research, providing a basis for its preliminary safety profile in laboratory settings . As a plasticizer, its mechanism of action involves integration into polymer matrices to increase flexibility, durability, and processability. Researchers may explore its efficacy and compatibility in various formulations, particularly where low volatility and high stability are required. It is critical to note that this product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42O4 B11825510 Vikoflex 4964 CAS No. 68609-92-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68609-92-7

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

IUPAC Name

(Z)-octadec-9-enoic acid;propane-1,2-diol

InChI

InChI=1S/C18H34O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-5H,2H2,1H3/b10-9-;

InChI Key

FWNZKPKGBYWNJO-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CO)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CC(CO)O

physical_description

Liquid

Origin of Product

United States

Molecular Architecture and Biosynthetic Origin of Vikoflex 4964

Elucidation of Vikoflex 4964's Chemical Classification as an Epoxidized Fatty Acid Ester

This compound is chemically classified as an epoxidized fatty acid ester. Specifically, it is identified as the epoxidized ester of 9-Octadecenoic acid (Z)- with propylene (B89431) glycol. chemnet.comoecd.orgchemsrc.comnih.gov This classification places it within a broader category of compounds known as epoxidized oils and their derivatives, which are characterized by the presence of oxirane rings on the fatty acid chains. oecd.orgatamanchemicals.com The molecular formula for this compound is C21H42O4. chemnet.comchemsrc.comnih.gov

These compounds are derived from naturally occurring fatty acids, which are modified through esterification and subsequent epoxidation. ontosight.ai The epoxidation process involves the conversion of carbon-carbon double bonds present in the unsaturated fatty acid chains into three-membered ether rings known as epoxy or oxirane groups. ontosight.aifraunhofer.deresearchgate.net This transformation imparts increased polarity and reactivity to the molecule. fraunhofer.de this compound is specifically a monomeric epoxy plasticizer, noted for its low volatility and high compatibility in various polymer systems. cargill.com

The structure of this compound, being a diester with propylene glycol, distinguishes it from other epoxidized oils like epoxidized soybean oil (ESBO) and epoxidized linseed oil (ELSO), which are triglycerides (triesters of glycerol). oecd.org This structural difference influences its physical and chemical properties.

Analysis of Natural Precursors: Vegetable Oil Feedstocks and Their Compositional Variance

The primary precursors for the production of epoxidized fatty acid esters like this compound are vegetable oils. researchgate.netrecarroll.com These oils are rich sources of triglycerides, which are esters composed of a glycerol (B35011) molecule and three fatty acid chains. nih.govspecificpolymers.com The fatty acid composition of these oils is crucial as the unsaturated fatty acids, those containing carbon-carbon double bonds, are the reactive sites for epoxidation. atamanchemicals.comnih.gov

Common vegetable oil feedstocks for epoxidation include soybean oil, linseed oil, rapeseed oil, and sunflower oil. frontiersin.org The suitability of a vegetable oil for epoxidation is often determined by its iodine value, which indicates the degree of unsaturation. recarroll.comnih.gov Oils with a high iodine value, such as soybean and linseed oil, are preferred raw materials for producing epoxides with high functionality. nih.gov

The fatty acid composition of these oils varies significantly, which in turn affects the properties of the resulting epoxidized product. frontiersin.orgresearchgate.net For instance, soybean oil is rich in linoleic acid, while linseed oil has a high concentration of α-linolenic acid. plos.orgwikipedia.org

Typical Fatty Acid Composition of Common Vegetable Oil Feedstocks
Fatty AcidSoybean Oil (%) researchgate.netLinseed Oil (%) wikipedia.orgHigh Oleic Soybean Oil (%) researchgate.net
Palmitic Acid (C16:0)~11~7~10
Stearic Acid (C18:0)~43.4-4.6~4
Oleic Acid (C18:1)~2418.5-22.6~75
Linoleic Acid (C18:2)~5014.2-17~8
α-Linolenic Acid (C18:3)~751.9-55.2~2.5

The variance in the content of oleic, linoleic, and linolenic acids directly influences the kinetics of the epoxidation reaction and the final properties of the epoxidized oil. researchgate.net For example, a higher content of polyunsaturated fatty acids like linolenic acid can lead to a higher oxirane content in the final product. frontiersin.org

Enzymatic and Catalytic Epoxidation Pathways of Triglycerides: A Theoretical Framework

The conversion of triglycerides from vegetable oils into epoxidized oils is achieved through epoxidation, a chemical reaction that transforms the double bonds of unsaturated fatty acids into oxirane rings. rsc.orgajol.info This can be accomplished through two primary pathways: conventional chemical catalysis and chemo-enzymatic methods.

Conventional Catalytic Epoxidation: The industrial-scale production of epoxidized vegetable oils typically employs the Prileshajev reaction. fraunhofer.descielo.br This method involves the in situ formation of a peracid, such as peracetic acid or performic acid, which acts as the oxidizing agent. fraunhofer.denih.gov The peracid is generated by reacting a carboxylic acid (e.g., acetic acid or formic acid) with hydrogen peroxide in the presence of a strong mineral acid catalyst like sulfuric acid. fraunhofer.deresearchgate.net The peracid then reacts with the double bonds of the fatty acid chains to form the epoxide group. researchgate.net While effective, this process can be challenged by the highly exothermic nature of the reaction and the potential for undesirable side reactions, such as the opening of the oxirane ring under acidic conditions. fraunhofer.deresearchgate.net

Chemo-enzymatic Epoxidation: An alternative, more environmentally friendly approach is chemo-enzymatic epoxidation. fraunhofer.demdpi.comgoogle.com This method utilizes a lipase (B570770) enzyme, often immobilized Candida antarctica lipase B (Novozym 435), to catalyze the formation of the peracid. google.comscialert.netacs.org The lipase facilitates the perhydrolysis reaction between a carboxylic acid and hydrogen peroxide to generate the peroxyacid in situ. scielo.bracs.org This peroxyacid then epoxidizes the double bonds of the fatty acids. acs.org

The main advantages of the chemo-enzymatic pathway include:

Milder reaction conditions (lower temperatures and neutral pH). mdpi.com

High selectivity, which minimizes the formation of byproducts from ring-opening reactions. fraunhofer.descielo.br

The potential for catalyst reuse. scialert.net

The reaction system is typically a multiphase one, consisting of the oil (organic phase), hydrogen peroxide (aqueous phase), and the immobilized enzyme (solid phase). acs.org The efficiency of the process can be influenced by factors such as temperature, hydrogen peroxide concentration, and the choice of solvent. scialert.net

Structural Homologies and Functional Analogies within the Epoxidized Oil Derivatives Category

This compound belongs to the category of Epoxidized Oils and Derivatives (EOD), which are all epoxidized fatty acid esters. oecd.org This category includes other commercially significant compounds such as epoxidized soybean oil (ESBO) and epoxidized linseed oil (ELSO). oecd.org The common structural feature across this category is the epoxidized fatty acid chain, primarily derived from C18 acids like oleic, linoleic, and linolenic acid. oecd.org

The key structural difference lies in the alcohol moiety to which the fatty acids are esterified. While ESBO and ELSO are triglycerides (triesters of glycerol), this compound is a diester of propylene glycol. oecd.org Another related compound is the 2-ethylhexyl ester of epoxidized tall-oil fatty acids, which is a monoester. oecd.org

Structural Comparison of Epoxidized Oil Derivatives
CompoundAlcohol MoietyEster TypePrimary Fatty Acid Source
This compound (EODA)Propylene GlycolDiesterOleic Acid oecd.org
Epoxidized Soybean Oil (ESBO)GlycerolTriesterLinoleic, Oleic, Linolenic Acids researchgate.net
Epoxidized Linseed Oil (ELSO)GlycerolTriesterα-Linolenic, Oleic, Linoleic Acids wikipedia.org
Epoxidized Tall-oil Fatty Acid 2-ethylhexyl ester (ETP)2-EthylhexanolMonoesterTall Oil Fatty Acids oecd.org

Functionally, these epoxidized esters share many applications. They are widely used as plasticizers and stabilizers for polymers, particularly polyvinyl chloride (PVC). recarroll.comcargill.comspecialchem.com The epoxy groups act as scavengers for hydrochloric acid, which is released during the thermal degradation of PVC, thereby improving the heat and light stability of the material. atamanchemicals.comcargill.com Their high molecular weight also helps in reducing plasticizer migration and volatilization. recarroll.com

Despite these similarities, the specific structure of each derivative imparts unique properties. For example, this compound is noted for providing excellent low-temperature flexibility in PVC systems. cargill.com The choice of a specific epoxidized oil derivative often depends on the desired balance of properties, such as plasticizing efficiency, thermal stability, and low-temperature performance, for a particular application.

Mechanistic Understanding of Plasticization and Stabilization by Vikoflex 4964

Theoretical Models Governing Plasticizer-Polymer Chain Interactions

The primary function of a plasticizer is to increase the flexibility and processability of a polymer. acs.org This is achieved by reducing the intermolecular forces between polymer chains. scielo.br The "free volume" theory is a commonly cited model to explain this phenomenon. It posits that plasticizers work by embedding themselves between polymer chains, thereby increasing the "free volume" or the space between them. wikipedia.org This spacing apart of the polymer chains reduces the cohesive forces, such as van der Waals forces and hydrogen bonds, that hold the chains together. researchgate.net

The addition of Vikoflex 4964, an epoxidized oil, introduces long, flexible molecular chains into the polymer matrix. These molecules act as spacers, physically separating the rigid polymer chains. researchgate.net This separation disrupts the close packing of the polymer chains, leading to a less ordered and more mobile structure. Consequently, the glass transition temperature (Tg) of the polymer is lowered, signifying an increase in chain mobility and flexibility at lower temperatures. mdpi.comnih.gov

Another theoretical perspective is the "lubricity theory," which suggests that plasticizers function as molecular lubricants, allowing polymer chains to slide past one another more easily. The long aliphatic chains of this compound can facilitate this movement, reducing the internal friction between polymer chains and thus enhancing flexibility.

The "gel theory" proposes that plasticizers disrupt the three-dimensional gel-like structure of a polymer by forming links with the polymer molecules at certain points. researchgate.net In the case of this compound in a Poly(vinyl chloride) (PVC) system, dipole interactions can occur between the polar ester groups in the epoxidized oil and the polar chlorine atoms in the PVC chains. researchgate.net These interactions weaken the polymer-polymer bonds, leading to a softer and more pliable material. researchgate.net

Table 1: Effect of Epoxidized Soybean Oil (ESO) Loading on Mechanical Properties of PVC

ESO Loading (%)Tensile Strength (MPa)Tensile Modulus (MPa)Elongation at Break (%)
048.026033
10---
20---
30---
4017.4215363
Data derived from research on the effects of epoxidized soybean oil (a similar compound to this compound) on PVC properties, illustrating the general trend of plasticization. researchgate.net

Role of Oxirane Functionality in Mitigating Polymer Degradation

The key to this compound's stabilizing effect lies in its oxirane (epoxy) functionality. cargill.com Polymers like PVC are susceptible to thermal degradation, which often involves the release of acidic byproducts, such as hydrogen chloride (HCl). taylorandfrancis.comatamanchemicals.com This released HCl can then catalyze further degradation, leading to discoloration and a loss of mechanical properties. taylorandfrancis.com

The oxirane rings present in this compound are highly reactive towards acids. wikipedia.org They act as acid scavengers by reacting with the liberated HCl. atamanchemicals.comkanademy.com This reaction involves the opening of the epoxy ring to form a chlorohydrin, effectively neutralizing the HCl and preventing it from participating in further degradative reactions. This mechanism significantly enhances the heat and light stability of the polymer. cargill.comcargill.com

Furthermore, the epoxy groups can also react with and substitute labile chlorine atoms on the PVC chain. kanademy.com These labile chlorines are weak points in the polymer structure that can initiate degradation. By replacing them, this compound helps to stabilize the polymer backbone and prevent the initiation of dehydrochlorination. kanademy.com This dual action of HCl scavenging and substitution of labile chlorines makes epoxidized plasticizers like this compound effective co-stabilizers in many polymer formulations. kanademy.com

Chemical Basis of Acid Scavenging Properties in Polymeric Systems

The acid scavenging capability of this compound is fundamentally an acid-base reaction. Acidic species, which can be residues from polymerization catalysts or byproducts of polymer degradation, can severely compromise the integrity of a polymer. researchgate.netlohtragon.com

The oxirane group in this compound is a cyclic ether. The strained three-membered ring makes it susceptible to ring-opening reactions, particularly in the presence of an acid catalyst. The lone pairs of electrons on the oxygen atom can act as a Lewis base, accepting a proton from an acidic species like HCl. This protonation makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack by the chloride ion, leading to the formation of a stable chlorohydrin.

This neutralization of acidic impurities prevents them from catalyzing further degradation reactions, such as chain scission or cross-linking, which can lead to a deterioration of the polymer's physical and mechanical properties. lohtragon.com The effectiveness of an acid scavenger is dependent on its reactivity towards the specific acidic species present and its compatibility with the polymer matrix. Epoxidized oils like this compound are particularly effective in PVC due to their ability to scavenge HCl. atamanchemicals.com

Elucidating the Influence of this compound on Free Volume and Chain Mobility in Polymeric Networks

This increased mobility is manifested in several ways. A key indicator is the reduction in the glass transition temperature (Tg) of the polymer. mdpi.com The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By increasing free volume and chain mobility, this compound lowers the energy barrier for segmental motion, resulting in a lower Tg. mdpi.comnih.gov

The increased free volume and chain mobility also affect the mechanical properties of the polymer. The material becomes less stiff, as indicated by a decrease in the tensile modulus, and more ductile, as shown by an increase in the elongation at break. researchgate.netmdpi.com However, there is an optimal concentration of plasticizer. Beyond a certain point, a saturation effect can occur, where excess plasticizer may lead to phase separation and a reduction in mechanical properties. mdpi.comnih.gov

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of polymers and can provide insights into the effect of plasticizers on chain mobility. Studies on similar epoxidized oil plasticizers have shown that their addition leads to a decrease in the storage modulus at lower temperatures and an increase in the intensity of the tan delta peak, both of which are indicative of increased molecular mobility. nih.gov

Table 2: Thermal Properties of Polylactic Acid (PLA) with an Epoxidized Oil Plasticizer

SampleGlass Transition Temperature (Tg) (°C)Cold Crystallization Temperature (Tcc) (°C)Melting Temperature (Tm) (°C)
Neat PLA62.0119.4150.0
PLA + 2.5% ECO---
PLA + 5% ECO---
PLA + 7.5% ECO56.3--
PLA + 10% ECO56.8--
Data from a study on epoxidized chia seed oil (ECO) in PLA, demonstrating the effect of an epoxidized plasticizer on thermal transitions, which are related to chain mobility and free volume. nih.gov

Performance Optimization and Material Science Applications of Vikoflex 4964

Methodologies for Investigating Plasticizer Compatibility and Dispersion in Polymer Matrices

The compatibility and dispersion of a plasticizer within a polymer matrix are critical factors that determine the final properties of the material. For Vikoflex 4964, which is noted for its high compatibility in polyvinyl chloride (PVC) systems, several methodologies can be employed to investigate these aspects. cargill.com

One primary method involves analyzing the thermodynamic compatibility through techniques like measuring the glass transition temperature (Tg). A single, distinct Tg for a polymer-plasticizer blend, which is lower than that of the pure polymer, indicates good compatibility and a well-mixed system. mdpi.com This shift signifies that the plasticizer has effectively integrated into the polymer matrix, increasing molecular mobility without phase separation. mdpi.com

The morphology of the blend, which refers to the size, shape, and spatial distribution of the components, directly influences the material's mechanical, optical, and rheological properties. spectroscopyonline.com Techniques such as scanning electron microscopy (SEM) can be used to visually inspect the microstructure of polymer blends. researchgate.netnih.gov Homogeneous fracture surfaces in SEM images suggest good compatibility and dispersion of the plasticizer. researchgate.net

Furthermore, the interaction between the polymer and the plasticizer can be studied at a molecular level. For instance, in PVC blends, the presence of epoxidized linseed oil (a similar bio-based plasticizer) has been shown to lead to reactions where hydrochloric acid, a degradation product of PVC, attaches to the plasticizer molecule, indicating a chemical interaction that contributes to stabilization. researchgate.net

Advanced Spectroscopic and Microscopic Techniques for Characterizing Polymer-Vikoflex 4964 Blends

A variety of advanced analytical techniques are indispensable for the detailed characterization of polymer-Vikoflex 4964 blends, providing insights into their chemical composition, morphology, and the interactions between components. thermofisher.com

Spectroscopic Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the chemical composition and interactions between functional groups in a polymer blend. researchgate.net Shifts in the characteristic absorption bands of the polymer and plasticizer can indicate intermolecular interactions, such as hydrogen bonding, which are crucial for compatibility. researchgate.net For instance, an infrared spectroscopic study of epoxidized linseed oil (ELO) cured with a bio-derived crosslinker revealed epoxide ring opening and subsequent etherification during the curing process. whiterose.ac.uk

Raman Spectroscopy: This technique provides information about the chemical distribution of the blend components. spectroscopyonline.com Confocal Raman microscopy can visualize the distribution of individual components with a resolution down to 200 nm, allowing for the characterization of phase separation and domain sizes. spectroscopyonline.com The combination of Raman microscopy with atomic force microscopy (AFM) offers a powerful approach to correlate chemical information with surface topography and mechanical properties. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the chemical structure and can detect reactions between the polymer and plasticizer. For example, NMR analysis confirmed reactions between epoxidized soybean oil (ESBO) and PVC. researchgate.net

Microscopic Techniques:

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface morphology. diva-portal.org In plasticized polymer systems, SEM can reveal the homogeneity of the blend and the presence of any phase separation. researchgate.netnih.gov The morphology of fractured surfaces after exposure to solvents can also be studied to assess the plasticizer's effectiveness in maintaining structural integrity. researchgate.net

Atomic Force Microscopy (AFM): AFM is used for high-resolution surface profiling and to study local mechanical properties. thermofisher.com When integrated with Raman spectroscopy, it allows for the simultaneous analysis of topography and chemical composition at the nanoscale. thermofisher.com

Confocal Laser Scanning Microscopy (CLSM): CLSM can be used to evaluate the mixing efficiency, component diffusion, and interfacial dynamics in polymer blends. researchgate.net

These techniques collectively provide a comprehensive understanding of the structure-property relationships in polymer-Vikoflex 4964 blends, which is essential for optimizing their performance.

Rheological Modifications Induced by this compound in Polymeric Formulations

The incorporation of plasticizers like this compound significantly alters the rheological or flow properties of polymer formulations. This compound's low viscosity makes it particularly suitable for plastisol and organosol formulations. cargill.com

The addition of a plasticizer generally leads to a decrease in the apparent viscosity of the polymer blend. nih.gov This is because the plasticizer molecules intersperse between the polymer chains, reducing intermolecular forces and increasing the free volume, which facilitates polymer chain movement. Studies on similar systems, such as chitosan/zein films, have shown that increasing the plasticizer concentration leads to a decrease in apparent viscosity and a decrease in both the storage modulus (G') and loss modulus (G''). nih.gov The storage modulus represents the elastic component, while the loss modulus represents the viscous component of the material. A decrease in these moduli indicates a softer and more flexible material.

The low viscosity of this compound is a key attribute that contributes to its effectiveness in processing. cargill.com In plastisol applications, a lower viscosity allows for easier handling, pouring, and coating. It also contributes to better air release from the formulation, which is important for achieving a uniform, defect-free final product.

Mechanisms of Enhanced Low-Temperature Flexibility in this compound-Plasticized Systems

One of the primary functions of a plasticizer is to improve the flexibility of a polymer, particularly at low temperatures. This compound is specifically noted for imparting excellent low-temperature flexibility to PVC systems. cargill.com The mechanism behind this enhancement lies in the plasticizer's ability to lower the glass transition temperature (Tg) of the polymer.

The Tg is the temperature at which a rigid, glassy polymer transitions to a more flexible, rubbery state. By incorporating this compound, its molecules position themselves between the PVC chains, effectively pushing them apart. This increases the free volume within the polymer matrix and reduces the intermolecular forces (van der Waals forces) between the polymer chains. With the chains further apart and interacting less strongly, they can move more easily at lower temperatures.

This increased molecular mobility means that the polymer can remain flexible at temperatures where it would otherwise become brittle. A key performance indicator for low-temperature flexibility is the brittleness temperature, which is the temperature at which a plasticized material fractures upon impact under specified conditions. For a PVC formulation containing 40 parts per hundred resin (PHR) of this compound, the brittleness temperature is -32.0 °C, demonstrating its effectiveness in enhancing low-temperature performance. cargill.com

The chemical structure of this compound, being an epoxidized vegetable oil derivative, contributes to this effect. cargill.comcargill.comspecialchem.com The long, flexible aliphatic chains of the fatty acids from which it is derived act as internal lubricants, further facilitating the movement of the rigid PVC chains.

Contributions to Thermal Stability and Durability in Polymer Composites

Beyond plasticization, the epoxy functionality in this compound provides excellent heat and light stability to polymer composites, particularly in PVC formulations. cargill.comspecialchem.com The degradation of PVC at elevated temperatures proceeds via the release of hydrochloric acid (HCl), which further catalyzes the degradation process.

The oxirane (epoxy) groups present in this compound act as acid scavengers. cargill.comspecialchem.com They react with the HCl as it is formed, neutralizing it and preventing it from promoting further degradation of the polymer. This reaction effectively interrupts the autocatalytic degradation cycle of PVC, thus enhancing the thermal stability of the composite. A higher oxirane content in the plasticizer generally correlates with more efficient acid scavenging and, consequently, better heat stability. cargill.comspecialchem.com

Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of polymers and their composites. taylorfrancis.com Studies on similar epoxidized oil plasticizers in PVC have shown a significant increase in the onset temperature of thermal degradation, confirming the stabilizing effect of the epoxy groups. researchgate.net

Data Tables

Table 1: Typical Properties of this compound

Property Typical Value Unit of Measure
Oxirane Content 4.7 %
Viscosity @ 25°C 1.2 stokes
Specific Gravity 0.95 -
APHA Color <175 -
Moisture Content <0.05 %
Iodine Value <5.0 mg KOH/g
Acid Value <1.0 mg KOH/g
Bio-based Carbon Content 93 %

Data sourced from Cargill product data sheet. cargill.com

Table 2: Typical Performance of this compound in PVC at 40 PHR

Property ASTM Standard Typical Value Unit of Measure
Hardness Shore A D2240 87 -
Tensile Strength D638 2,900 psi
Elongation D638 335 %
100% Modulus D638 1,900 psi
Brittleness Temp D746 -32.0 °C

Data sourced from Cargill product data sheet. cargill.com

Degradation Pathways and Environmental Interactions of Vikoflex 4964

Investigation of Thermal Degradation Kinetics and Products

The thermal stability of epoxidized vegetable oils like Vikoflex 4964 is a critical aspect of their performance as plasticizers and stabilizers, particularly in polymers like PVC that are processed at high temperatures. The epoxy groups within the molecule play a crucial role in enhancing thermal stability. cargill.com In PVC applications, these epoxides act as secondary thermal stabilizers by scavenging hydrogen chloride (HCl), a primary degradation product of PVC, thereby preventing further dehydrochlorination and preserving the polymer's integrity. kanademy.comatamanchemicals.comatamanchemicals.comatamanchemicals.com This stabilizing effect is synergistic when used with metal carboxylate or phosphite (B83602) stabilizers. kanademy.com

Upon forced thermal decomposition, epoxidized oils can break down into various smaller molecules.

Potential Thermal Degradation Products of Epoxidized Oils
Acrolein
Formaldehyde
Hydrogen Cyanide
Carbon Oxides (CO, CO₂)
Nitrogen Oxides
Other Irritating or Toxic Gases

This table is based on data for epoxidized soybean oil when heated to decomposition. lanxess.com

Analysis of Photodegradation Mechanisms under Ultraviolet Radiation Exposure

The epoxy functionality in this compound is credited with providing excellent stability against light-induced degradation. cargill.com Epoxidized vegetable oils are frequently used to impart photo-stability to polymer composites. scielo.org.ar They function as light stabilizers, protecting materials like PVC from the damaging effects of ultraviolet (UV) radiation. kanademy.comapplindia.co.in

The primary mechanism of photodegradation involves the absorption of UV photons by chromophores in the material, which can lead to the breaking of polymer chains (chain scission) and the formation of free radicals, ultimately degrading the material's properties. wseas.com Epoxidized oils can help mitigate this by acting as acid scavengers. scielo.org.ar However, the epoxidized oil itself is susceptible to photodegradation. Modeling studies on various epoxidized oils provide insight into their persistence under UV light.

MaterialEstimated Photodegradation Half-Life (Atmospheric)
Epoxidized Oils and Derivatives (general category)~2 to 5 hours

This table summarizes data from an OECD SIDS assessment for the Epoxidized Oils and Derivatives category, which includes compounds structurally and functionally similar to this compound. oecd.org

In some environments, UV radiation may not solely cause direct chemical degradation but can also facilitate microbial degradation of the material. trdizin.gov.tr

Hydrolytic Stability and Susceptibility to Environmental Moisture

The interaction of this compound with water is complex. On one hand, epoxidized oils exhibit low water solubility, which contributes to slow abiotic hydrolysis. oecd.org A study on an epoxidized fatty acid ester (ETP), considered representative of the category including ESBO, determined a hydrolysis half-life of over one year. oecd.org The this compound data sheet specifies a very low moisture content of less than 0.05%. cargill.com Research has also shown that incorporating ESBO can improve the hydrolytic stability of certain biodegradable polymers like poly(DL-lactide). scirp.org

On the other hand, absorbed moisture can have a significant physical effect on polymer matrices. Water can act as a plasticizer, increasing the free volume within the polymer structure and lowering its glass transition temperature (Tg). scispace.commdpi.com This plasticization can reduce the stability of the material's mechanical properties, especially at elevated temperatures. scispace.com The impact of moisture often depends on the hydrophilicity of the polymer and other additives present. researchgate.net For instance, in some systems, the presence of a hydrophilic plasticizer can lead to higher water absorption and lower water resistance. scientific.net

Oxidative Degradation Processes and Antioxidant Effects

This compound and similar epoxidized vegetable oils are products of oxidation, where unsaturated double bonds in the parent vegetable oil are converted into epoxide rings using agents like peroxyacids. atamanchemicals.comatamanchemicals.com These epoxide groups are the source of the compound's primary stabilizing functions.

In the context of PVC degradation, this compound acts as a secondary stabilizer with an antioxidant-like effect. The thermal degradation of PVC generates free radicals and releases HCl, which catalyzes further degradation. atamanchemicals.comatamanchemicals.com The epoxide rings in this compound are highly reactive and can neutralize the liberated HCl, effectively scavenging the acid and halting the autocatalytic breakdown process. atamanchemicals.comatamanchemicals.comatamanchemicals.com This action restores labile chlorine atoms back into the polymer chain, preventing further dehydrochlorination. kanademy.com This stabilizing mechanism shows a synergistic effect when combined with primary stabilizers like metal salts (e.g., Calcium-Zinc systems) or organophosphites. kanademy.commdpi.com

Factors Influencing Plasticizer Migration and Leaching from Polymer Matrices

Plasticizers like this compound are not chemically bound to the polymer matrix, allowing them to move within the polymer and potentially leach into the surrounding environment. researchgate.net This migration is a two-step mass transport process involving diffusion through the bulk of the polymer followed by emission or evaporation from the surface. arxiv.org The rate of migration and leaching is influenced by a wide array of factors related to the plasticizer itself, the polymer matrix, and external environmental conditions. specialchem.com

Factor CategorySpecific FactorEffect on Migration/LeachingReference
Plasticizer PropertiesMolecular WeightHigher molecular weight generally reduces migration due to lower mobility.
Molecular StructureBranched molecules exhibit lower migration compared to linear isomers. kanademy.com
Compatibility/PolarityPoor compatibility with the polymer can lead to exudation (surface migration). High residual unsaturation can decrease compatibility over time. kanademy.comtrdizin.gov.trspecialchem.com
Polymer Matrix PropertiesCrystallinityHigher crystallinity can hinder plasticizer movement. kanademy.com
Presence of FillersNanofillers (e.g., nano-CaCO₃, OMMT) can create a tortuous path, reducing the rate of diffusion. researchgate.net
Environmental ConditionsTemperatureHigher temperatures increase the diffusion rate and thus increase leaching. specialchem.comnih.gov
Humidity/MoistureAbsorbed water can act as a plasticizer, potentially altering polymer structure and affecting migration. scispace.comresearchgate.netspecialchem.com
Contact MediumLeaching is higher into liquids (especially lipids) compared to air. nih.gov
Weathering/UV ExposureCan cause degradation of the polymer surface, potentially increasing leaching. specialchem.com

Environmental Fate, Biodegradation, and Sustainability Assessment

Academic Studies on the Biodegradability of Epoxidized Vegetable Oils in Environmental Compartments

Epoxidized vegetable oils, the class of compounds to which Vikoflex 4964 belongs, are generally recognized for their biodegradability. lanxess.comregulations.gov The environmental fate of these substances is a key aspect of their sustainability profile.

Research Findings on Biodegradation:

Soil and Aquatic Environments: Studies have shown that epoxidized soybean oil (ESO), a compound chemically similar to this compound, is readily biodegradable. regulations.gov One study found a 79% biodegradation of ESO in 28 days. regulations.gov The degradation process involves the cleavage of chemical bonds by microorganisms present in environmental compartments like soil and water. nih.govupc.edu The rate of this degradation can be influenced by factors such as the presence of hydrophobic groups and local pH. nih.gov Compositions of epoxidized soybean oil have been shown to be fully biodegradable in soil over several months. horticultureresearch.net

Mechanisms of Degradation: The biodegradation of epoxidized vegetable oils can occur through both hydrolytic and enzymatic pathways. nih.gov Hydrolytic degradation involves the reaction with water, while enzymatic degradation is facilitated by enzymes produced by microorganisms. nih.gov In some cases, a combination of enzymatic and oxidative degradation processes is observed. nih.gov For instance, a study on acrylated epoxidized soybean oil (AESO) demonstrated a weight loss of 29.45% after 60 days, attributed to both enzymatic and oxidative processes. nih.gov

Factors Influencing Biodegradability: The specific formulation and the surrounding environmental conditions play a crucial role in the rate of biodegradation. While some plasticizers can persist in soil for decades, epoxidized vegetable oils are expected to degrade more rapidly. nerc.ac.ukpublish.csiro.aupublish.csiro.auresearchgate.net The molecular structure of the plasticizer is a key determinant; for example, the higher molar mass of ESO compared to some phthalate (B1215562) plasticizers can make it less prone to diffusion and migration. uitm.edu.my

Interactive Data Table: Biodegradation of Epoxidized Vegetable Oils

Compound/Formulation Environment Degradation Rate/Observation Influencing Factors Source
Epoxidized Soybean Oil (ESO)GeneralReadily biodegradableNot specified regulations.gov
Epoxidized Soybean Oil (ESO)Not specified79% biodegradation in 28 daysNot specified regulations.gov
Acrylated Epoxidized Soybean Oil (AESO)Simulated physiological conditions29.45% weight loss after 60 daysEnzymatic and oxidative processes nih.gov
Epoxidized Soybean Oil (ESO) based resinSoilFully biodegradable over several monthsSoil microorganisms horticultureresearch.net

Methodologies for Assessing Environmental Release and Transport of this compound from Materials

Since plasticizers like this compound are not chemically bonded to the polymer matrix, they can migrate from the material into the surrounding environment over time. publish.csiro.au Assessing the potential for this release and subsequent transport is critical for understanding the environmental exposure and impact.

Methodologies for Assessing Release and Transport:

Migration Studies: A common method to assess release is through migration studies, where the plasticized material is exposed to various simulants representing different environmental conditions or food types. mdpi.comresearchgate.netnih.gov For example, studies have investigated the migration of epoxidized soybean oil from PVC into food simulants like water, acetic acid, ethanol (B145695), and n-heptane. researchgate.net

Environmental Compartment Modeling: Understanding the transport of released plasticizers involves modeling their movement through different environmental compartments, including air, water, and soil. europa.eu Although plasticizers can undergo long-range transport, their persistence and potential for accumulation depend on their chemical properties and degradation rates. nerc.ac.ukpublish.csiro.aupublish.csiro.auresearchgate.net Due to their biodegradability, epoxidized vegetable oils are expected to have a lower potential for long-term persistence and bioaccumulation compared to some other plasticizer types. lanxess.comregulations.gov

Research Findings on Migration:

Studies on epoxidized soybean oil have shown that migration is dependent on the nature of the contacting medium. For instance, no migration was observed into water and 4% acetic acid, while release was detected into 50% ethanol and n-heptane, indicating a higher potential for migration into fatty or alcoholic environments. researchgate.net

The migration of plasticizers is also influenced by their molecular weight. The higher molecular weight of epoxidized soybean oil can lead to lower migration rates compared to lower molecular weight plasticizers like some phthalates. uitm.edu.my

Quantitative Approaches for Determining Bio-based Carbon Content (e.g., ASTM D6866-22)

A key sustainability feature of this compound is its origin from renewable resources. The bio-based carbon content of a material can be quantified using standardized methods, providing a verifiable measure of its renewable content.

ASTM D6866-22 Standard:

Principle: The ASTM D6866 standard provides test methods for determining the bio-based content of solid, liquid, and gaseous samples through radiocarbon analysis. matestlabs.comstahl.comiteh.ai This method distinguishes between carbon derived from contemporary biomass (bio-based) and carbon from fossil fuels. matestlabs.comstahl.com

Methodology: The analysis measures the amount of the carbon-14 (B1195169) isotope, which is present in living organisms but has decayed in fossil materials. stahl.com The result is typically expressed as a percentage of bio-based carbon relative to the total organic carbon in the sample. matestlabs.comstahl.commeasurlabs.com

Application to this compound: According to product data, this compound has a bio-based carbon content of 93% as determined by the ASTM D6866-22 method. cargill.com This high percentage confirms its significant reliance on renewable, plant-based feedstocks. Other bio-based plasticizers report varying levels, such as 38% or 68%, depending on their specific composition. matrica.itbio-sourced.com

Interactive Data Table: Bio-based Carbon Content of Various Plasticizers

Plasticizer Bio-based Carbon Content (%) Standard Used Source
This compound93ASTM D6866-22 cargill.com
Nareglax®38ASTM D6866-22 bio-sourced.com
Matrica PD204P68ASTM D6866-22 matrica.it

Life Cycle Assessment (LCA) Frameworks for Bio-based Plasticizers in Polymer Manufacturing

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to manufacturing, use, and disposal. acs.orgnih.govresearchgate.netresearchgate.net

LCA Frameworks and Application:

ISO Standards: LCA studies are typically conducted according to international standards such as ISO 14040 and ISO 14044, which provide the principles, framework, requirements, and guidelines for conducting a thorough assessment. acs.orgtheseus.fi

"Cradle-to-Grave" and "Cradle-to-Gate" Analysis: LCAs can be "cradle-to-grave," covering the entire product lifecycle, or "cradle-to-gate," which assesses the impacts from raw material extraction up to the point where the product leaves the factory gate. whiterose.ac.ukresearchgate.net Many comparative studies are done on a cradle-to-gate basis due to complexities in modeling the use and end-of-life phases. whiterose.ac.uk

Impact Categories: LCAs evaluate a range of environmental impact categories, including global warming potential (climate change), ozone depletion, acidification, eutrophication, and fossil resource depletion. researchgate.neteuropean-bioplastics.orgreading.ac.uk

LCA of Bio-based Plasticizers: For bio-based plasticizers like this compound, the LCA begins with the cultivation of the feedstock (e.g., soybeans), followed by oil extraction and the chemical modification process (epoxidation). researchgate.netnopa.org The assessment includes inputs like energy, water, and chemicals, and outputs like emissions and waste. acs.orgreading.ac.uk While bio-based products often show advantages in terms of greenhouse gas emissions and fossil fuel use, they can have higher impacts in categories like land use and eutrophication potential, depending on agricultural practices. nih.gov

Comparative Environmental Impact Analysis with Petrochemical-derived Plasticizers

Comparing the environmental performance of bio-based plasticizers like this compound with traditional petrochemical-derived plasticizers (e.g., phthalates) is crucial for understanding their relative sustainability.

Key Comparative Findings:

Greenhouse Gas (GHG) Emissions: Bio-based plastics and plasticizers generally offer significant reductions in GHG emissions compared to their petrochemical counterparts. nih.goveuropean-bioplastics.orgneptjournal.com This is largely due to the absorption of atmospheric CO2 by the biomass during its growth. researchgate.net Studies have shown that replacing fossil-based plastics with bio-based alternatives can lead to substantial CO2 savings. whiterose.ac.uk

Fossil Fuel Consumption: By utilizing renewable feedstocks, bio-based plasticizers reduce the dependency on non-renewable fossil resources. researchgate.netneptjournal.com This is a key advantage in terms of resource depletion. european-bioplastics.org

Other Environmental Impacts: The comparison across other impact categories can be more complex. While bio-based products may perform better in some areas, they might have higher impacts in others, such as eutrophication and land use, which are associated with agriculture. nih.gov A comprehensive LCA is necessary to evaluate these trade-offs. nih.govwhiterose.ac.uk

Interactive Data Table: Comparative Environmental Impact Aspects

Impact Category Bio-based Plasticizers (e.g., this compound) Petrochemical Plasticizers (e.g., Phthalates) Source
Greenhouse Gas Emissions Generally lower, due to CO2 uptake by biomass. nih.goveuropean-bioplastics.orgneptjournal.comHigher, due to reliance on fossil fuels. researchgate.netwhiterose.ac.uk nih.govresearchgate.netresearchgate.netwhiterose.ac.ukeuropean-bioplastics.orgneptjournal.com
Fossil Fuel Consumption Low, based on renewable feedstocks. researchgate.netneptjournal.comHigh, as they are derived from petroleum. european-bioplastics.org researchgate.neteuropean-bioplastics.orgneptjournal.com
Eutrophication/Land Use Potentially higher, due to agricultural production. nih.govLower in these specific categories. nih.gov
Biodegradability Generally biodegradable. lanxess.comregulations.govhorticultureresearch.netTypically not biodegradable, persist in the environment. neptjournal.com lanxess.comregulations.govhorticultureresearch.netneptjournal.com

Advanced Applications and Future Research Directions

Formulation Strategies for Semi-rigid and Flexible Vinyl Polymer Systems

Vikoflex 4964 is instrumental in creating both semi-rigid and flexible vinyl formulations. cargill.com Its efficacy stems from its excellent compatibility with PVC resins and its ability to impart low-temperature flexibility. cargill.com In these systems, this compound acts as a plasticizer, a substance that increases the flexibility and workability of the material. scirp.org

Formulation strategies often involve blending this compound with other plasticizers to achieve a specific balance of properties. The low volatility of this compound is a significant advantage, ensuring the long-term stability and performance of the final product. cargill.com The epoxy functionality of this compound also contributes to the heat and light stability of the vinyl polymer system. cargill.com

Integration of this compound in Specialized Formulations: Plastisols and Organosols

The low viscosity of this compound makes it particularly suitable for use in plastisols and organosols. cargill.com Plastisols are dispersions of PVC resins in a liquid plasticizer, while organosols also contain a volatile organic solvent. These formulations are used in a variety of applications, including coatings, moldings, and adhesives. cargill.comcargill.com

In these specialized formulations, this compound offers several benefits:

Enhanced Stability: The epoxy groups in this compound can react with and neutralize acidic byproducts that may form during processing or aging, thus improving the thermal stability of the final product. penpet.comrsc.org

Good Compatibility: this compound exhibits high compatibility with PVC and other components of the formulation, leading to a homogenous and stable product. cargill.com

Research into this compound's Role in Coated Fabrics and Automotive Interior Materials

This compound is a key component in the production of coated fabrics and automotive interior materials. cargill.comspecialchem.com Its ability to impart flexibility, durability, and heat stability makes it an ideal choice for these demanding applications.

Research in this area is focused on optimizing the performance of this compound in these specific applications. For example, studies have investigated the effect of this compound on the mechanical properties of coated fabrics, such as tensile strength and elongation. cargill.com In automotive interiors, research is ongoing to enhance the long-term durability and resistance to environmental factors like heat and UV radiation. pishrochem.com

Development of Hybrid Plasticizer Systems Incorporating this compound for Synergistic Effects

To meet the ever-increasing demands for performance and sustainability, researchers are exploring the development of hybrid plasticizer systems. These systems combine this compound with other plasticizers to achieve synergistic effects, where the performance of the blend is greater than the sum of its individual components.

Exploration of Novel Epoxidation Technologies for Enhanced Plasticizer Performance

The performance of this compound is directly related to its chemical structure, which is created through a process called epoxidation. nih.gov This process involves the conversion of double bonds in vegetable oils into epoxy groups. penpet.com Researchers are actively exploring novel epoxidation technologies to enhance the performance of plasticizers like this compound.

These new technologies aim to:

Increase Epoxidation Efficiency: Developing more efficient catalysts and reaction conditions to maximize the conversion of double bonds to epoxy groups. eurochemengineering.com

Improve Selectivity: Minimizing side reactions to produce a purer and more effective plasticizer. researchgate.net

Enhance Sustainability: Utilizing greener and more sustainable methods, such as chemoenzymatic epoxidation, to reduce the environmental impact of the production process. acs.orgresearchgate.net

Design Principles for Next-Generation Sustainable Polymer Additives Inspired by this compound

The success of this compound as a bio-based plasticizer has inspired the development of a new generation of sustainable polymer additives. cargill.com The design principles for these next-generation additives are based on the key features of this compound:

Renewable Feedstocks: Utilizing renewable resources, such as vegetable oils, as the starting point for the synthesis of new additives. mdpi.com

Biodegradability: Designing additives that are biodegradable, reducing their long-term environmental impact. researchgate.net

Functionality: Incorporating specific functional groups, such as epoxy groups, to impart desired properties like thermal stability and reactivity. nih.gov

By following these design principles, researchers aim to create a new portfolio of sustainable polymer additives that can meet the performance and environmental challenges of the 21st century.

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Vikoflex 4964?

To ensure reproducibility, employ a combination of spectroscopic (e.g., NMR, FT-IR), chromatographic (HPLC, GC-MS), and thermal analysis (TGA, DSC) techniques. Document all procedures in detail, including instrumentation parameters, sample preparation protocols, and calibration standards. Experimental sections must avoid redundancy with tables/figures while providing sufficient detail for replication .

Q. How should researchers design a literature review to identify gaps in this compound-related studies?

Use systematic review protocols: (1) Define search terms (e.g., "this compound synthesis," "mechanistic studies"); (2) Screen databases (PubMed, SciFinder, Web of Science) with inclusion/exclusion criteria; (3) Analyze trends in catalytic activity, stability, or biological interactions. Highlight contradictions (e.g., divergent solubility reports) as potential research gaps .

Q. What are the best practices for synthesizing this compound derivatives in academic settings?

Optimize reaction conditions (solvent, temperature, catalysts) using design-of-experiment (DoE) frameworks. Validate purity via melting point analysis and HPLC. For novel derivatives, provide crystallographic data (e.g., theta ranges, refinement indices) and comparative tables against known analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

Conduct meta-analyses to compare datasets across studies, controlling for variables like solvent polarity, temperature, and substrate ratios. Use statistical tools (ANOVA, regression models) to identify confounding factors. Replicate key experiments under standardized conditions to isolate discrepancies .

Q. What strategies are effective for elucidating the mechanistic role of this compound in complex reaction systems?

Combine kinetic studies (e.g., rate constant determination) with computational modeling (DFT, molecular dynamics). Validate hypotheses using isotopic labeling or in situ spectroscopy (e.g., Raman). Publish raw datasets and refinement parameters (e.g., R1/wR2 indices) for transparency .

Q. How should researchers address reproducibility challenges in this compound-based experiments?

Implement open-science practices: (1) Share detailed protocols via supplementary materials; (2) Use certified reference materials for calibration; (3) Report negative results to mitigate publication bias. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Guidance Tables

Table 1: Key Parameters for Thermal Stability Analysis of this compound

TechniqueParameters to ReportExample Data FormatEvidence Source
TGAOnset temp., mass loss %250°C, 12% mass loss at 400°C
DSCGlass transition (Tg), enthalpy changeTg = 85°C, ΔH = 150 J/g

Table 2: Common Pitfalls in this compound Mechanistic Studies

PitfallMitigation Strategy
Overlooking solvent effectsCompare results in polar/aprotic solvents (e.g., DMSO vs. toluene)
Inadequate controlsInclude blank reactions and internal standards

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.